JWH-133 is a dibenzopyran and a potent and highly selective CB2 receptor agonist . CB2 receptors are found primarily in the immune system, and they appear to reduce inflammation and certain kinds of pain.
Field: This research is conducted in the field of neurology and immunology .
Application Summary: JWH-133 has been shown to have neuroprotective properties in several neurological disorders, including HIV-associated neurocognitive disorders (HAND) .
Experimental Procedures: In this study, monocyte-derived macrophages (MDM) were isolated from healthy women donors, infected with HIV-1 ADA, and treated with JWH-133 .
Results or Outcomes: JWH-133 was found to decrease HIV-1 replication, CATB secretion, and neurotoxicity from HIV-infected MDM .
Field: This research is conducted in the field of pharmacology and neurology .
Application Summary: JWH-133 has been shown to have anti-inflammatory and analgesic effects. It has been found to reduce spasticity in a murine model of multiple sclerosis .
Experimental Procedures: In vivo experiments were conducted on mice to study the effects of JWH-133 .
Results or Outcomes: JWH-133 was found to be active in vivo, reducing spasticity in a murine model of multiple sclerosis .
Field: This research is conducted in the field of oncology .
Application Summary: JWH-133 may have anti-cancer properties according to pre-trial data from a 2010 study in Madrid .
JWH-133, chemically known as Dimethylbutyl-deoxy-Delta-8-tetrahydrocannabinol, is a synthetic cannabinoid that acts predominantly as a selective agonist for the cannabinoid receptor type 2 (CB2). It was first synthesized by John W. Huffman and is characterized by a high affinity for CB2 receptors, with a binding affinity (Ki) of approximately 3.4 nM, which makes it over 200 times more selective for CB2 compared to the cannabinoid receptor type 1 (CB1), which has a Ki of about 677 nM . This selectivity is significant because it allows JWH-133 to exert therapeutic effects while minimizing psychoactive side effects typically associated with CB1 activation.
Due to the lack of information on the origin and function, a mechanism of action for this compound cannot be established at this time.
JWH-133 exhibits various biological activities due to its action on CB2 receptors. Research indicates that it may have potential anti-inflammatory effects and could play a role in neuroprotection by preventing microglial activation, which is implicated in neurodegenerative diseases such as Alzheimer's disease . Additionally, studies have shown that JWH-133 can reduce HIV-induced neurotoxicity and inflammation in macrophages, suggesting its potential utility in treating conditions associated with viral infections and neuroinflammation .
The synthesis of JWH-133 involves several organic chemistry techniques. The initial steps typically include the formation of the dibenzopyran structure followed by the introduction of the dimethylbutyl group. Specific synthetic routes have been detailed in literature, emphasizing the importance of controlling reaction conditions to achieve high selectivity for the desired cannabinoid receptor . The compound can be synthesized through multi-step reactions involving alkylation and cyclization processes.
JWH-133 has been explored for various applications:
Interaction studies have demonstrated that JWH-133 can modulate the endocannabinoid system by influencing levels of endocannabinoids such as anandamide and 2-arachidonoyl glycerol. Chronic administration of JWH-133 has been linked to increased levels of these compounds in tumor tissues, suggesting a complex interplay between cannabinoid agonists and endogenous signaling pathways . Furthermore, its role in reducing oxidative stress and inflammation highlights its potential as a therapeutic agent.
JWH-133 shares structural similarities with several other synthetic cannabinoids. Here are some notable compounds for comparison:
Compound Name | Selectivity for CB2 | Ki (nM) for CB2 | Ki (nM) for CB1 | Unique Features |
---|---|---|---|---|
JWH-133 | High | 3.4 | 677 | Lacks hydroxy group |
WIN 55,212-2 | Moderate | ~10 | ~10 | Balanced activity on both receptors |
HU-210 | Moderate | ~1 | ~0.5 | Highly potent at both receptors |
JWH-015 | High | ~5 | ~100 | Similar structure but different side chains |
JWH-133's unique profile lies in its pronounced selectivity for CB2 receptors, which may contribute to its reduced psychoactive effects compared to other cannabinoids that activate both receptor types .